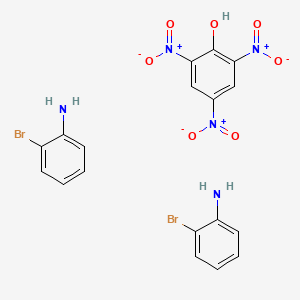

2-Bromoaniline;2,4,6-trinitrophenol

Description

Properties

CAS No. |

61799-55-1 |

|---|---|

Molecular Formula |

C18H15Br2N5O7 |

Molecular Weight |

573.1 g/mol |

IUPAC Name |

2-bromoaniline;2,4,6-trinitrophenol |

InChI |

InChI=1S/2C6H6BrN.C6H3N3O7/c2*7-5-3-1-2-4-6(5)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2*1-4H,8H2;1-2,10H |

InChI Key |

VWQRMPYVBYYRGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)Br.C1=CC=C(C(=C1)N)Br.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Nitration of Bromobenzene Followed by Reduction

The most efficient route to 2-bromoaniline involves the direct nitration of bromobenzene. Bromobenzene undergoes electrophilic nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50–60°C. The reaction produces a mixture of 3-nitro-bromobenzene (meta isomer, ~67%) and 2-nitro-bromobenzene (ortho isomer, ~33%) due to the meta-directing nature of the bromine substituent. Isolation of the ortho isomer is achieved via column chromatography or fractional crystallization, yielding ~25–30% of 2-nitro-bromobenzene. Subsequent reduction of the nitro group is performed using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst or via catalytic hydrogenation, yielding 2-bromoaniline with >90% purity.

Reaction Scheme:

$$

\text{C}6\text{H}5\text{Br} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}4\text{BrNO}2 \xrightarrow{\text{H}2/\text{Pd}} \text{C}6\text{H}4\text{BrNH}2

$$

Sulfonation-Nitration-Desulfonation Method

An alternative approach employs sulfonation to block the para position of bromobenzene. Treatment with fuming sulfuric acid introduces a sulfonic acid group at the para position, yielding 4-bromobenzenesulfonic acid . Subsequent nitration at 30–40°C introduces a nitro group at the ortho position relative to bromine, forming 4-bromo-3-nitrobenzenesulfonic acid . The sulfonic acid group is removed via hydrolysis under reflux with dilute sulfuric acid, and the nitro group is reduced using zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl) to yield 2-bromoaniline. While this method avoids chromatographic separation, the overall yield is lower (~40%) due to side reactions during desulfonation.

Synthesis of 2,4,6-Trinitrophenol (Picric Acid)

Sulfonation and Nitration of Phenol

Picric acid is synthesized via a three-step process starting with phenol. Initial sulfonation with concentrated sulfuric acid at 100°C produces phenol-2,4-disulfonic acid . Subsequent nitration with fuming nitric acid introduces nitro groups at the 2, 4, and 6 positions, forming 2,4,6-trinitrophenol-3-sulfonic acid . Hydrolysis with dilute sulfuric acid removes the sulfonic acid group, yielding picric acid with a melting point of 122–123°C.

Reaction Scheme:

$$

\text{C}6\text{H}5\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}3(\text{SO}3\text{H})3\text{OH} \xrightarrow{\text{HNO}3} \text{C}6\text{H}2(\text{NO}2)3\text{OH} + \text{H}2\text{SO}_4

$$

Direct Nitration of Phenol

Modern industrial methods bypass sulfonation by directly nitrating phenol with a mixture of nitric acid and sulfuric acid at 90–100°C. This one-step process achieves ~75% yield but requires stringent temperature control to prevent decomposition.

Formation of 2-Bromoaniline;2,4,6-Trinitrophenol

Acid-Base Reaction Mechanism

The salt is formed via proton transfer from picric acid ($$ \text{p}Ka \approx 0.3 $$) to 2-bromoaniline ($$ \text{p}Ka \approx 4.6 $$). Equimolar amounts of 2-bromoaniline and picric acid are dissolved in ethanol at 60°C, resulting in precipitation of the orange crystalline product. The reaction is driven by the high acidity of picric acid, which protonates the aniline’s amino group to form 2-bromoanilinium 2,4,6-trinitrophenolate :

$$

\text{C}6\text{H}4\text{BrNH}2 + \text{C}6\text{H}2\text{N}3\text{O}7 \rightarrow \text{C}6\text{H}4\text{BrNH}3^+ \cdot \text{C}6\text{H}2\text{N}3\text{O}7^-

$$

Crystallization and Purification

The crude product is purified via recrystallization from a 1:1 ethanol-water mixture, yielding needle-like crystals with a melting point of 149–151°C. The dispersant NF (sodium naphthalene sulfonate) is often added to improve crystal morphology.

Physicochemical Properties

Applications and Derivatives

The compound serves as a precursor to disperse monoazo dyes , where the bromine substituent facilitates covalent bonding with diazonium salts. Derivatives exhibit strong absorption in the visible spectrum (λₘₐₓ ≈ 450–550 nm), making them suitable for textile dyeing.

Chemical Reactions Analysis

2-Bromoaniline

2-Bromoaniline undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Electrophilic substitution: The amino group on the benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and reduction: 2-Bromoaniline can be oxidized to form corresponding nitro compounds or reduced to form aniline derivatives.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas and a catalyst.

Nucleophilic substitution: The nitro groups can be replaced by other nucleophiles, such as hydroxide or amine groups.

Electrophilic substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as alkylation and acylation.

Scientific Research Applications

The compound "2-bromoaniline,2,4,6-trinitrophenol" with CAS number 54575-26-7, also known as Benzenamine,2-bromo-,compd. with 2,4,6-trinitrophenol (1:1), has a molecular formula of C12H9BrN4O7 and a molecular weight of 401.12600 .

Because the query requests information on the applications of "2-Bromoaniline;2,4,6-trinitrophenol" as a single compound, and the search results largely discuss the individual components separately or focus on sensing of 2,4,6-trinitrophenol (TNP), it's challenging to provide comprehensive data tables and case studies specifically for the combined compound. However, the applications of its components can be summarized individually:

2,4,6-Trinitrophenol (TNP)

- Environmental and Health Monitoring: TNP is an important molecule to detect because of its adverse effects on the environment and human health .

- Fluorescence Sensors: Due to its impact, researchers have developed fluorescence-based methods for detecting TNP, utilizing functional materials to achieve sensitivity, selectivity, and rapid response .

- Explosives Detection: TNP is an explosive nitro-compound, and amorphous carbon dots can be used in sensing it. The luminescence of these carbon dots is quenched in the presence of TNP, allowing for visual detection even at low concentrations .

- Sensor Development: 2,4,6-trinitrophenol (TNP) can be detected using ratiometric fluorescence imprinted sensors with fast response and high selectivity . These sensors use magnesium and nitrogen co-doped carbon dots and chromium telluride quantum dots self-assembled in zirconium-based metal-organic frameworks combined with imprinted polymers .

2-Bromoaniline

While the search results do not provide specific applications for 2-bromoaniline, it is a chemical compound that may be used as an intermediate in the synthesis of various other compounds. Further research beyond the provided search results would be needed to detail specific applications of 2-bromoaniline.

Mechanism of Action

2-Bromoaniline

The mechanism of action of 2-bromoaniline involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom and amino group on the benzene ring can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .

2,4,6-Trinitrophenol

The mechanism of action of 2,4,6-trinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria. It disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat production. This property makes it useful as a metabolic stimulant and in biochemical studies of oxidative processes .

Comparison with Similar Compounds

2-Bromoaniline

2-Bromoaniline (C₆H₆BrN) is a brominated derivative of aniline, where a bromine atom substitutes the hydrogen at the 2-position of the aromatic ring. While the provided evidence lacks direct information on this compound, bromoanilines are typically used as intermediates in organic synthesis, pharmaceuticals, and dyes.

2,4,6-Trinitrophenol (TNP)

2,4,6-Trinitrophenol (C₆H₃N₃O₇), commonly known as picric acid, is a nitroaromatic compound with three nitro groups at the 2-, 4-, and 6-positions of phenol. It is highly acidic (pKa ~0.3) due to electron-withdrawing nitro groups stabilizing the phenoxide ion . TNP is used in explosives, matchsticks, metal etching, and biochemical research . Its dry form is shock-sensitive and reacts violently with metals, forming explosive metal picrates .

2-Bromoaniline and Related Brominated Anilines

Limited evidence precludes a detailed comparison of 2-bromoaniline with similar compounds. However, bromoaniline isomers (e.g., 4-bromoaniline) and polybrominated derivatives (e.g., 2,4,6-tribromoaniline) exhibit distinct properties:

- Substitution Effects: 2-Bromoaniline’s ortho-substitution sterically hinders the amino group, reducing reactivity compared to para-substituted analogs.

Note: Further comparative data on bromoanilines (e.g., synthetic applications, toxicity) are absent in the provided evidence.

2,4,6-Trinitrophenol and Other Nitroaromatic Compounds (NACs)

TNP is compared below with structurally similar NACs, including 2,4,6-trinitrotoluene (TNT), 2,4,6-trinitrobenzene (TNB), and dinitrophenol (DNP).

Table 1: Comparative Properties of TNP and Related NACs

Key Findings:

- Reactivity: TNP’s phenolic -OH group enhances acidity and reactivity compared to TNT and TNB. It forms explosive metal picrates, unlike TNT .

- Explosive Performance : TNT is more stable and widely used in military applications, whereas TNP’s sensitivity limits its use to controlled environments .

- Detection : TNP is selectively detected using N-doped carbon dots due to its strong electron-withdrawing nitro groups .

2,4,6-Trinitrophenol

- Hazards : Dry TNP is flammable, shock-sensitive, and reacts explosively with metals, oxidizing/reducing agents, and ammonia .

- Storage : Must remain wet or in solution; dry storage requires explosion-proof facilities .

- Environmental Impact : Harmful to aquatic life; spills require isolation up to 1,600 meters .

Q & A

Q. What are the recommended synthesis protocols for 2-Bromoaniline, and how can experimental conditions influence product purity?

2-Bromoaniline is typically synthesized via bromination of aniline derivatives. A common method involves:

Acetylation : Protect the amine group of aniline using acetic anhydride to form acetanilide, preventing polybromination .

Bromination : React acetanilide with bromine (Br₂) in glacial acetic acid at 0–5°C to yield 2-bromoacetanilide.

Hydrolysis : Hydrolyze the acetylated product using HCl or NaOH to obtain 2-Bromoaniline .

Critical factors : Temperature control during bromination (<5°C) minimizes side products like 4-bromo isomers. Solvent choice (e.g., acetic acid vs. H₂SO₄) affects reaction kinetics and selectivity .

Q. What safety protocols are essential for handling 2,4,6-trinitrophenol (picric acid) in laboratory settings?

2,4,6-Trinitrophenol (TNP) is highly explosive when dry and requires stringent safety measures:

- Storage : Keep TNP in a hydrated state (≥10% water content) to prevent crystallization. Store in non-metallic containers (e.g., glass or plastic) away from heat and friction .

- Handling : Use non-sparking tools and explosion-proof equipment. Avoid contact with metals (e.g., copper, iron) to prevent formation of shock-sensitive metal picrates .

- PPE : Wear flame-resistant lab coats, gloves, and eye protection. Conduct work in fume hoods to mitigate inhalation risks .

Q. What analytical methods are effective for detecting trace amounts of 2,4,6-trinitrophenol in environmental samples?

Fluorescence-based detection is widely used due to TNP’s electron-deficient nitro groups:

- Fluorescent carbon dots (CDs) : Boron-doped CDs exhibit high quantum yield (68%) and selective quenching via inner filter effect (IFE) upon TNP binding. Detection limit: 0.12 µM in water .

- Metal-organic frameworks (MOFs) : Lanthanide-based MOFs (e.g., Eu³⁺-MOFs) show turn-off fluorescence responses with a limit of detection (LOD) of 0.2 ppm .

- HPLC-UV/Vis : Reverse-phase chromatography with UV detection at 360 nm achieves LODs of 0.5 µg/L .

Advanced Research Questions

Q. How can molecular interactions between 2,4,6-trinitrophenol and hydrotalcite clays be optimized for environmental remediation?

Hydrotalcite clays (layered double hydroxides) adsorb TNP via anion exchange and π-π interactions:

- Interlayer anion tuning : Replace carbonate anions in hydrotalcite with NO₃⁻ or SO₄²⁻ to enhance TNP uptake. NO₃⁻-hydrotalcite achieves 98% removal efficiency at pH 5 .

- Kinetic modeling : Adsorption follows pseudo-second-order kinetics, indicating chemisorption dominates. Maximum capacity: 450 mg/g .

Q. What mechanisms underlie contradictory fluorescence quenching data for TNP detection across different sensor materials?

Discrepancies arise from competing quenching pathways:

- Static vs. dynamic quenching : Carbon dots (CDs) primarily use static quenching via ground-state complexation, while MOFs rely on Förster resonance energy transfer (FRET) .

- Nitro group orientation : TNP’s planar vs. non-planar conformations affect π-stacking efficiency with sensor surfaces. Computational modeling (DFT) can predict optimal geometries for sensor design .

Q. How do microbial pathways degrade 2,4,6-trinitrophenol, and what genetic engineering strategies enhance biodegradation efficiency?

- Rhodococcus erythropolis : Utilizes the npd gene cluster to convert TNP into hydride-Meisenheimer complexes, which are further reduced to nitrite and phenol .

- Enzyme engineering : Overexpression of nitroreductases (e.g., NpdI) increases degradation rates by 40%. Immobilization on alginate beads improves enzyme stability .

Methodological Considerations

Q. Table 1. Comparison of TNP Detection Methods

| Method | LOD | Selectivity | Interference Risks | Reference ID |

|---|---|---|---|---|

| Fluorescent CDs | 0.12 µM | High (IFE-based) | Humic acid, Cr(VI) | |

| Eu³⁺-MOFs | 0.2 ppm | Moderate | Nitrobenzene, DNT | |

| Electrochemical | 1.5 µM | Low | Heavy metals, organic acids |

Q. Table 2. Safety Ratings for 2,4,6-Trinitrophenol (NFPA 704)

| Hazard | Rating | Description |

|---|---|---|

| Health | 3 | Severe toxicity (anemia, liver/kidney damage) |

| Flammability | 1 | Combustible in solution state |

| Reactivity | 4 | Explosive when dry; violent reactions |

| Special Hazards | Oxidizer, water-reactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.